molecular formula C11H13NO2 B13167999 Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13167999
M. Wt: 191.23 g/mol
InChI Key: JGXXKBMQVGKEEG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.

    Reduction: Reduced forms like dihydroindole derivatives.

    Substitution: Substituted indoles with various functional groups at the C-3 position.

Scientific Research Applications

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating cellular signaling pathways and influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylate: A closely related compound with similar structural features but lacking the methyl group at the C-4 position.

    2,3-Dihydro-1H-indole-2-carboxylate: Another related compound without the methyl substitution at the C-4 position.

Uniqueness

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of the methyl group at the C-4 position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-5,10,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXXKBMQVGKEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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